2-Chloro-4-fluoro-5-nitrobenzonitrile
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzonitrile (CFN) is a chemical compound that has been widely studied in recent years due to its unique properties. It is a colorless solid with a molecular weight of 209.53 g/mol. It is highly soluble in polar solvents such as methanol and ethanol, and is insoluble in non-polar solvents such as hexane. CFN has a wide range of applications in scientific research, ranging from synthesis and mechanistic studies to biochemical and physiological studies.
Scientific Research Applications
Building Block in Organic Synthesis
“2-Chloro-4-fluoro-5-nitrobenzonitrile” is a valuable building block in organic synthesis . It has three different substituents (chloro, fluoro, and nitro groups), each with different reactivities, making it an ideal scaffold for molecular design .
Preparation of 2-Fluoro-5-Aminobenzonitrile
This compound can be used in the preparation of 2-fluoro-5-aminobenzonitrile . The nitro group can be reduced to an amino group, providing a pathway to synthesize aminobenzonitrile derivatives.
Preparation of Ethyl 3-Amino-5-Nitro-Benzo[b]thiophene-2-Carboxylate
“2-Chloro-4-fluoro-5-nitrobenzonitrile” can also be used in the preparation of ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate . This shows its potential in the synthesis of heterocyclic compounds.
Preparation of 1-Methyl-5-Nitro-1H-Indazol-3-Ylamine
Another application is in the preparation of 1-methyl-5-nitro-1H-indazol-3-ylamine . This indicates its role in the synthesis of indazole derivatives, which are important in medicinal chemistry.
Glutathione S-Transferase (GST) Research
“2-Chloro-4-fluoro-5-nitrobenzonitrile” effectively conjugates with rat glutathione S-transferase (GST) isoenzymes and is an alternative model substrate in GST-research . This highlights its importance in biochemical research.
High-Resolution Screening Technology
This compound has been used in online detection of rat glutathione S-transferase P1-specific inhibitors by high-resolution screening technology . This demonstrates its utility in drug discovery and development.
properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPFWISNRZAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-nitrobenzonitrile | |
CAS RN |
183325-39-5 | |
Record name | 2-chloro-4-fluoro-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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